![molecular formula C25H19NO5 B4040796 20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B4040796.png)
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Overview
Description
“20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[147003,809,14018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Introduction of dioxa and azapentacyclo moieties via nucleophilic substitution or addition reactions.
- Final assembly of the pentacyclic structure through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions may result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity
Medicine
In medicine, the compound could be investigated for its therapeutic properties. Its ability to undergo various chemical reactions may enable the design of novel pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic structures with oxolane, dioxa, and azapentacyclo moieties. Examples include:
- 20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione analogs with different substituents.
- Other pentacyclic compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[147003,809,14018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” lies in its specific combination of functional groups and ring structure
Properties
IUPAC Name |
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-24-18-12-22-23(13-19(18)25(28)26(24)14-15-6-5-11-29-15)31-21-10-4-2-8-17(21)16-7-1-3-9-20(16)30-22/h1-4,7-10,12-13,15H,5-6,11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAARFUSQNQQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3C2=O)OC5=CC=CC=C5C6=CC=CC=C6O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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